molecular formula C4H8O3 B119657 Methyl propaneperoxoate CAS No. 155249-05-1

Methyl propaneperoxoate

Cat. No. B119657
M. Wt: 104.1 g/mol
InChI Key: YWTJTYXQYJSKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl propaneperoxoate is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a peroxide compound that is commonly used as a radical initiator in various chemical reactions. Its chemical formula is C4H8O3, and it is also known as MPPE or MPP.

Mechanism Of Action

Methyl propaneperoxoate acts as a radical initiator by undergoing homolytic cleavage to produce two methyl radicals. These radicals are highly reactive and can initiate various chemical reactions, such as polymerization and oxidation reactions. The mechanism of action of methyl propaneperoxoate is highly dependent on the reaction conditions and the nature of the reactants.

Biochemical And Physiological Effects

Methyl propaneperoxoate is not typically used in biochemical or physiological studies due to its highly reactive and unstable nature. It can cause severe skin and eye irritation and may be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

Methyl propaneperoxoate is a highly reactive and efficient radical initiator that is commonly used in laboratory experiments. It is easy to handle and has a relatively low cost. However, its unstable nature and potential for explosive decomposition limit its use in certain applications. Additionally, it can be difficult to control the reaction conditions and the nature of the resulting products.

Future Directions

There are several potential future directions for the use of methyl propaneperoxoate in scientific research. One area of interest is the development of new polymerization reactions using methyl propaneperoxoate as a radical initiator. Additionally, there is growing interest in the use of methyl propaneperoxoate in the synthesis of novel organic compounds and pharmaceuticals. Finally, there is potential for the use of methyl propaneperoxoate in the development of new materials and technologies, such as nanomaterials and electronic devices.

Synthesis Methods

Methyl propaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with methyl propionate. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear, colorless liquid that is highly reactive and unstable.

Scientific Research Applications

Methyl propaneperoxoate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the synthesis of polyethylene and polypropylene. It is also used in the production of various organic compounds, such as esters and ethers. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

155249-05-1

Product Name

Methyl propaneperoxoate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

IUPAC Name

methyl propaneperoxoate

InChI

InChI=1S/C4H8O3/c1-3-4(5)7-6-2/h3H2,1-2H3

InChI Key

YWTJTYXQYJSKNB-UHFFFAOYSA-N

SMILES

CCC(=O)OOC

Canonical SMILES

CCC(=O)OOC

synonyms

Propaneperoxoic acid, methyl ester

Origin of Product

United States

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